2-methyl-4-(phenylsulfanyl)pyrimidine, AldrichCPR
Description
2-methyl-4-(phenylsulfanyl)pyrimidine, AldrichCPR is an organic compound with the molecular formula C11H10N2S and a molecular weight of 202.2755 g/mol . This compound is characterized by a pyrimidine ring substituted with a methyl group at the 2-position and a phenyl sulfide group at the 4-position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Properties
Molecular Formula |
C11H10N2S |
|---|---|
Molecular Weight |
202.28g/mol |
IUPAC Name |
2-methyl-4-phenylsulfanylpyrimidine |
InChI |
InChI=1S/C11H10N2S/c1-9-12-8-7-11(13-9)14-10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
YIJQMPYWEQXUOL-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC(=N1)SC2=CC=CC=C2 |
Canonical SMILES |
CC1=NC=CC(=N1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-(phenylsulfanyl)pyrimidine, AldrichCPR typically involves the reaction of 2-methylpyrimidine with phenyl thiol under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the thiol, followed by nucleophilic substitution on the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency. For example, a continuous flow system can be set up using a stainless steel column packed with a suitable catalyst, such as Raney nickel, to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-(phenylsulfanyl)pyrimidine, AldrichCPR can undergo various types of chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the sulfide group, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: NaH, K2CO3
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: De-sulfided products
Substitution: Various substituted pyrimidines
Scientific Research Applications
2-methyl-4-(phenylsulfanyl)pyrimidine, AldrichCPR has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-methyl-4-(phenylsulfanyl)pyrimidine, AldrichCPR involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylpyrimidin-4-yl phenyl ether
- 2-Methylpyrimidin-4-yl phenyl amine
- 2-Methylpyrimidin-4-yl phenyl ketone
Uniqueness
2-methyl-4-(phenylsulfanyl)pyrimidine, AldrichCPR is unique due to the presence of the sulfide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
